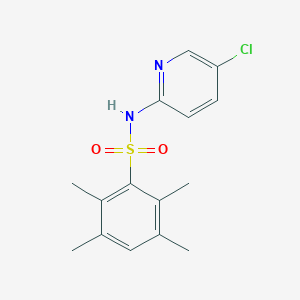
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide, also known as BML-275, is a selective inhibitor of the enzyme AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates glucose and lipid metabolism, making it an attractive target for drug development. BML-275 has been shown to have potential therapeutic applications in cancer, diabetes, and cardiovascular diseases.
Mécanisme D'action
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide exerts its effects by inhibiting the activity of AMPK, which is a key regulator of cellular energy homeostasis. AMPK is activated in response to cellular stress, such as low glucose levels or high energy demand, and promotes energy conservation by inhibiting anabolic processes such as protein synthesis and fatty acid synthesis, while stimulating catabolic processes such as glucose uptake and fatty acid oxidation. By inhibiting AMPK, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide disrupts this energy balance and promotes anabolic processes, which can be beneficial in certain disease states.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects in preclinical models. In cancer, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In diabetes, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle, as well as reduce hepatic glucose production. In cardiovascular diseases, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to reduce inflammation, improve cardiac function, and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromophenyl)-3-methoxy-4-methylbenzamide is its selectivity for AMPK, which reduces the risk of off-target effects. However, this selectivity also limits its potential therapeutic applications, as other kinases such as calcium/calmodulin-dependent protein kinase kinase (CaMKK) and transforming growth factor-β-activated kinase 1 (TAK1) also play important roles in cellular energy homeostasis. Another limitation of N-(4-bromophenyl)-3-methoxy-4-methylbenzamide is its poor solubility in aqueous solutions, which can complicate its use in in vitro assays.
Orientations Futures
There are several potential future directions for research on N-(4-bromophenyl)-3-methoxy-4-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of AMPK, which could have broader therapeutic applications. Another area of interest is the investigation of the effects of N-(4-bromophenyl)-3-methoxy-4-methylbenzamide on other kinases and signaling pathways involved in cellular energy homeostasis. Finally, the potential use of N-(4-bromophenyl)-3-methoxy-4-methylbenzamide in combination with other drugs or therapies for cancer, diabetes, and cardiovascular diseases should be explored.
Méthodes De Synthèse
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide can be synthesized using a multi-step process starting from 4-bromoaniline and 3-methoxy-4-methylbenzoyl chloride. The first step involves the reaction of 4-bromoaniline with sodium hydroxide to form 4-bromoaniline hydrochloride. This is followed by the reaction of the resulting compound with 3-methoxy-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The final step involves the purification of the product by column chromatography.
Applications De Recherche Scientifique
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been extensively studied in preclinical models of cancer, diabetes, and cardiovascular diseases. In cancer, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In diabetes, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle. In cardiovascular diseases, N-(4-bromophenyl)-3-methoxy-4-methylbenzamide has been shown to reduce inflammation and improve cardiac function in animal models of heart failure.
Propriétés
Nom du produit |
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide |
|---|---|
Formule moléculaire |
C15H14BrNO2 |
Poids moléculaire |
320.18 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-3-methoxy-4-methylbenzamide |
InChI |
InChI=1S/C15H14BrNO2/c1-10-3-4-11(9-14(10)19-2)15(18)17-13-7-5-12(16)6-8-13/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
VMFBKYTVBFMRNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)OC |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine](/img/structure/B226173.png)





![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-4-methylbenzenesulfonamide](/img/structure/B226254.png)